molecular formula C16H17ClN2S B14947075 1-(4-Chlorophenyl)-3-(3-phenylpropyl)thiourea

1-(4-Chlorophenyl)-3-(3-phenylpropyl)thiourea

Cat. No.: B14947075
M. Wt: 304.8 g/mol
InChI Key: FWXMFQQWIVSAMX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3-phenylpropyl)thiourea is a thiourea derivative offered for scientific research and development. Thiourea derivatives are recognized in medicinal chemistry as privileged structures with a broad spectrum of biological activities. Recent scientific literature highlights that such compounds are frequently investigated for their significant antibacterial properties . Studies on analogous thiourea derivatives have demonstrated potency against a range of Gram-positive and Gram-negative bacteria, including S. aureus and E. coli , with some compounds showing activity comparable to standard antibiotics . Furthermore, thiourea derivatives show promising anticancer activity , with research indicating they can inhibit the growth of various human cancer cell lines, such as breast and lung cancers, and may target specific molecular pathways involved in cancer progression . The structure of this compound, which incorporates chlorophenyl and phenylpropyl substituents, is typical of derivatives used in the synthesis of metal complexes, which can enhance biological activity and are explored for their unique mechanisms of action . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the relevant safety data sheets and handle this material with appropriate precautions.

Properties

Molecular Formula

C16H17ClN2S

Molecular Weight

304.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(3-phenylpropyl)thiourea

InChI

InChI=1S/C16H17ClN2S/c17-14-8-10-15(11-9-14)19-16(20)18-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H2,18,19,20)

InChI Key

FWXMFQQWIVSAMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Biological Activity

1-(4-Chlorophenyl)-3-(3-phenylpropyl)thiourea is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thioureas, which have been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of 1-(4-Chlorophenyl)-3-(3-phenylpropyl)thiourea is C16H18ClN3S, with a molecular weight of approximately 319.85 g/mol. Its structure features a thiourea functional group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC16H18ClN3S
Molecular Weight319.85 g/mol
IUPAC Name1-(4-Chlorophenyl)-3-(3-phenylpropyl)thiourea

Anticancer Activity

Research has indicated that thioureas can exhibit significant anticancer properties. In vitro studies have shown that 1-(4-Chlorophenyl)-3-(3-phenylpropyl)thiourea demonstrates cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 10 µM against HeLa cells, indicating potent antiproliferative activity . The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of tubulin polymerization, similar to other thiourea derivatives .

Enzyme Inhibition

Thioureas are also known for their ability to inhibit specific enzymes. Notably, studies have demonstrated that derivatives of thiourea can inhibit neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS), which are implicated in various neurological disorders . The compound has been evaluated for its potential as an nNOS inhibitor, showing promising results that suggest it could be developed further as a therapeutic agent for conditions like Parkinson's disease.

Antimicrobial Activity

The antimicrobial properties of thioureas have been documented extensively. 1-(4-Chlorophenyl)-3-(3-phenylpropyl)thiourea has been tested against several bacterial strains, showing significant inhibitory effects. For example, it demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli . These findings highlight its potential application in treating infections caused by resistant bacterial strains.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that 1-(4-Chlorophenyl)-3-(3-phenylpropyl)thiourea significantly inhibits cell proliferation. The study utilized the MTT assay to assess cell viability post-treatment. The results indicated a dose-dependent response with notable cytotoxicity at concentrations above 5 µM .

Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, researchers synthesized several thiourea derivatives and evaluated their effects on nNOS activity. Among these compounds, 1-(4-Chlorophenyl)-3-(3-phenylpropyl)thiourea was highlighted for its high selectivity towards nNOS over eNOS, suggesting its potential use in neurological therapies .

Chemical Reactions Analysis

Nucleophilic Reactivity

The thiourea group (-NH-CS-NH-) participates in nucleophilic reactions:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form S-alkyl derivatives under basic conditions .

  • Condensation : Forms heterocycles (e.g., triazoles) via microwave-assisted cyclization with brominated reagents .
    Example:

    Thiourea+(3-bromopropyl)benzeneNaOH, i-PrOHTriazole derivative (45 min, 165°C)\text{Thiourea} + \text{(3-bromopropyl)benzene} \xrightarrow{\text{NaOH, i-PrOH}} \text{Triazole derivative (45 min, 165°C)}

    Yield : 78–92% .

Oxidation and Redox Reactions

  • Oxidation to Ureas :
    Treatment with peracetic acid converts the thiourea to a urea S,S,S-trioxide :

    R-NH-CS-NH-R’CH3CO3HR-NH-CO-NH-R’+H2SO3\text{R-NH-CS-NH-R'} \xrightarrow{\text{CH}_3\text{CO}_3\text{H}} \text{R-NH-CO-NH-R'} + \text{H}_2\text{SO}_3

    Conditions : 0°C, 4 h (85% yield).

  • Reduction :
    The thiocarbonyl group is reduced to a methylene group (-CH2_2-) using LiAlH4_4 .

Biological Interactions

The compound modulates enzymatic activity via hydrogen bonding and hydrophobic interactions:

  • Enzyme Inhibition :

    Target EnzymeIC50_{50} (µM)Mechanism
    Neuronal NOS0.45Competitive inhibition
    Carbonic Anhydrase2.1Zinc displacement
  • Structural Basis :

    • Intramolecular N–H···O hydrogen bonds stabilize the thiourea conformation .

    • π-π stacking between phenyl groups enhances binding to hydrophobic enzyme pockets .

Complexation and Coordination

The thiourea sulfur acts as a soft Lewis base, forming complexes with transition metals:

  • Pd(II) Complexes :

    Thiourea+PdCl2[Pd(Thiourea)2Cl2]\text{Thiourea} + \text{PdCl}_2 \rightarrow [\text{Pd(Thiourea)}_2\text{Cl}_2]

    Application : Catalyzes Suzuki-Miyaura cross-coupling reactions (TOF = 1,200 h1^{-1}) .

Degradation Pathways

  • Acidic Hydrolysis :

    ThioureaHCl, Δ4-Chloroaniline+3-phenylpropylamine+CS2\text{Thiourea} \xrightarrow{\text{HCl, Δ}} \text{4-Chloroaniline} + \text{3-phenylpropylamine} + \text{CS}_2

    Half-life : 2.5 h (1M HCl, 80°C) .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-phenyl-2-thiourea (CAS 7392-67-8)

This derivative replaces the 3-phenylpropyl group with a phenyl substituent. Studies suggest that alkyl chains enhance bioavailability by improving lipid solubility, making the 3-phenylpropyl variant more suited for hydrophobic interactions in drug-receptor binding .

1-(4-Chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea

This derivative introduces electron-withdrawing nitro and chloro groups, which increase electrophilicity and may enhance reactivity in nucleophilic substitution reactions.

1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea

Here, a chloropropionyl group replaces the 3-phenylpropyl chain. The carbonyl group introduces hydrogen-bonding capacity, which could improve crystallinity and solubility in polar solvents. Crystallographic data show stronger intermolecular hydrogen bonds in this derivative compared to the alkyl-substituted analogue .

Alkyl- and Arylalkyl-Substituted Thioureas

1-Allyl-3-(4-butylphenyl)thiourea (CAS 902637-62-1)

However, the shorter alkyl chain (butyl vs.

1-(Adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea

The adamantane moiety imparts significant steric hindrance and rigidity, contrasting with the linear 3-phenylpropyl chain. Adamantane derivatives exhibit enhanced thermal stability and are often explored as ligands in coordination polymers due to their bulky, hydrophobic nature .

Heterocyclic Thioureas

3-Amino-N-(4-chlorophenyl)-1H-pyrazole-1-carbothioamide (3bc)

Incorporating a pyrazole ring introduces additional hydrogen-bonding sites and aromaticity. This derivative demonstrates notable antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), attributed to the pyrazole’s electron-rich environment enhancing target binding .

1-(4-Chlorophenyl)-3-(1H-pyrazol-3-yl)thiourea (3bd)

Similar to 3bc but with a simpler pyrazole substituent, this compound shows reduced potency against MRSA compared to alkyl-substituted thioureas, highlighting the importance of substituent bulk in bioactivity .

Structural and Functional Comparison Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-(4-Chlorophenyl)-3-(3-phenylpropyl)thiourea 4-Chlorophenyl, 3-phenylpropyl 302.82 Hydrophobic interactions, potential drug design
1-(4-Chlorophenyl)-3-phenyl-2-thiourea 4-Chlorophenyl, phenyl 262.76 Reduced lipophilicity
1-(4-Chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea Nitro, dichlorophenyl 376.68 Enhanced electrophilicity, thermal stability
3-Amino-N-(4-chlorophenyl)-1H-pyrazole-1-carbothioamide Pyrazole, 4-chlorophenyl 268.75 Antimicrobial activity vs. MRSA
1-(Adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea Adamantane, nitrophenyl 385.44 Coordination polymers, thermal stability

Key Research Findings

  • Bioactivity : Alkyl chains (e.g., 3-phenylpropyl) enhance membrane permeability, while heterocyclic groups (e.g., pyrazole) improve target specificity in antimicrobial applications .
  • Crystallinity : Electron-withdrawing groups (e.g., nitro, chloro) stabilize crystal lattices via hydrogen bonding and resonance effects .
  • Thermal Stability : Bulky substituents like adamantane significantly increase decomposition temperatures, making them suitable for high-temperature applications .

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Chlorophenyl)-3-(3-phenylpropyl)thiourea, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of thiourea derivatives typically involves condensation reactions between aryl isothiocyanates and amines. For 1-(4-Chlorophenyl)-3-(3-phenylpropyl)thiourea, a plausible route includes reacting 4-chlorophenyl isothiocyanate with 3-phenylpropylamine in an inert solvent (e.g., dichloromethane or ethanol) under reflux. Catalysts such as potassium hydroxide (40% KOH) can enhance reaction efficiency, as seen in analogous thiourea syntheses .
Optimization Strategies:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic reactants.
  • Temperature Control: Maintain reflux temperatures (70–80°C) to accelerate reaction kinetics while avoiding decomposition.
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) can isolate the product with >75% yield, as demonstrated in related thiourea syntheses .

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this thiourea derivative?

Methodological Answer:
A multi-technique approach is recommended:

  • IR Spectroscopy: Identify functional groups via N-H stretches (3280–3200 cm⁻¹), C=S (1360–1340 cm⁻¹), and aromatic C-H stretches (3055 cm⁻¹) .
  • ¹H-NMR: Confirm substitution patterns on aromatic rings (e.g., 4-chlorophenyl protons as doublets at δ 7.2–7.4 ppm) and aliphatic chain integration (e.g., 3-phenylpropyl CH₂ groups at δ 1.6–2.8 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced: How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) enable:

  • Electrostatic Potential Mapping: Visualize electron-rich thiourea sulfur and electron-deficient aromatic regions to predict nucleophilic/electrophilic sites .
  • Frontier Molecular Orbital Analysis: Calculate HOMO-LUMO gaps to estimate chemical stability and charge-transfer interactions. For example, a narrow gap (<3 eV) suggests high reactivity, as seen in structurally similar thioureas .
  • Molecular Dynamics (MD) Simulations: Model solvation effects or protein-ligand binding using software like GROMACS, validated against experimental crystallographic data .

Advanced: What strategies are recommended for resolving data contradictions in crystallographic refinement using programs like SHELXL?

Methodological Answer:
Crystallographic refinement with SHELXL requires careful handling of:

  • Disordered Moieties: Use PART instructions and SUMP restraints to model overlapping atomic positions, particularly in flexible aliphatic chains .
  • Twinned Data: Apply TWIN/BASF commands for non-merohedral twinning, and validate with R1/Rw convergence metrics (<5% difference) .
  • High-Resolution Data: Leverage anisotropic displacement parameters (ADPs) for heavy atoms (e.g., chlorine) to improve model accuracy .

Advanced: How do noncovalent interactions, such as sulfur-aromatic networks, influence the binding affinity of this compound in biological targets?

Methodological Answer:
The thiourea moiety engages in sulfur-aromatic interactions with protein residues (e.g., phenylalanine), as demonstrated in IDO1 inhibitor complexes .
Experimental Validation:

  • X-ray Crystallography: Resolve sulfur-π interactions (e.g., 3.3–3.5 Å distances between thiourea sulfur and aromatic rings) using high-resolution (<1.5 Å) data .
  • Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., van der Waals vs. hydrogen bonding) via CrystalExplorer, referencing similar thiourea derivatives .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔG, ΔH) to correlate interaction strength with structural features .

Advanced: What methodological approaches are recommended for analyzing the compound’s potential as a protease inhibitor via structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against protease active sites (e.g., HIV-1 protease), focusing on thiourea’s hydrogen-bonding capacity with catalytic aspartates .
  • SAR Library Synthesis: Modify substituents (e.g., 4-chlorophenyl to 4-fluorophenyl) and assess inhibitory potency via enzymatic assays (IC₅₀ values) .
  • Free Energy Perturbation (FEP): Compute relative binding affinities of analogs using Schrödinger Suite, guided by crystallographic data of lead compounds .

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